(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide
Overview
Description
(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide, also known as HDMC, is an important organic compound used in a variety of scientific research applications. HDMC is a derivative of the benzene ring, and its structure is composed of a hydroxyl group and a carboximidamide group, both of which are connected to a dimethylbenzene ring. HDMC is widely used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and the study of mechanisms of action.
Scientific Research Applications
Zinc(II) Extraction
- Research by Wojciechowska, Wieszczycka, and Wojciechowska (2017) highlighted the efficiency of hydrophobic N′-alkyloxypyridine carboximidamides in extracting zinc(II) from acidic chloride solutions. Among them, pyridine-3- and 4-carboximidamides showed notable extraction abilities, particularly N′-(2-ethylhexyloxy)pyridine-4-carboximidamide, which demonstrated high efficiency and loading capacity (Wojciechowska et al., 2017).
Coordination Compounds in Antimicrobial and Antioxidant Activities
- Belkhir-Talbi et al. (2021) synthesized coordination compounds of N,N′-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide with various metals, including Cu (II), Co (II), and Zn (II). These compounds were studied for their antimicrobial and antioxidant activities, revealing promising results against S. aureus and other microbes (Belkhir-Talbi et al., 2021).
Catalysis in Copolymerization Processes
- Walther et al. (2006) explored the use of S,N-heterocyclic (thiazolyl) substituted carboximidamides as ligands for Zn(II) and Cu(II) complexes. These complexes, especially Zn(II) ones, were found to be effective catalysts in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with high molecular weights (Walther et al., 2006).
Copper Recovery from Chloride Solutions
- Wojciechowska, Wieszczycka, Aksamitowski, and Wojciechowska (2017) demonstrated the effectiveness of N′-alkyloxypyridine carboximidamides in extracting copper(II) from chloride solutions. Their study focused on understanding the complexation mechanism and found that these compounds could efficiently extract copper from concentrated solutions (Wojciechowska et al., 2017).
Synthesis and Characterization of Polyimides
- Liaw, Liaw, and Yu (2001) reported the synthesis of new organosoluble polyimides using a diamine containing five benzene rings, including 3,5-dimethyl-4-(4-aminophenoxy)phenyl. These polyimides were noted for their excellent solubility, thermal stability, and potential applications in high-performance materials (Liaw et al., 2001).
properties
IUPAC Name |
N'-hydroxy-3,4-dimethylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDELWKSXCINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256641 | |
Record name | N-Hydroxy-3,4-dimethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide | |
CAS RN |
40312-15-0 | |
Record name | N-Hydroxy-3,4-dimethylbenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40312-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-3,4-dimethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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